Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Medicinal Chemistry Scaffold Design Hydrogen-Bond Topology

Screening collections often lack truly novel chemotypes. This compound is a singleton Murcko framework not found in ZINC15 purchasable database, providing a unique C2-symmetric bis-pyrimidine scaffold for phenotypic or target-agnostic campaigns. Its 6 H-bond acceptor sites, 0 donors, and carbonyl linker enable SAR exploration and late-stage diversification. Re-characterize after receipt to confirm ≥95% HPLC purity and identity.

Molecular Formula C13H14N6O
Molecular Weight 270.296
CAS No. 1286704-09-3
Cat. No. B3010593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
CAS1286704-09-3
Molecular FormulaC13H14N6O
Molecular Weight270.296
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=CC=N3
InChIInChI=1S/C13H14N6O/c20-12(11-14-3-1-4-15-11)18-7-9-19(10-8-18)13-16-5-2-6-17-13/h1-6H,7-10H2
InChIKeyZUVKROWICWXGQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone (CAS 1286704-09-3): Structural Identity, Class Context, and Procurement Baseline


Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone (CAS 1286704-09-3) is a synthetic small molecule with the molecular formula C13H14N6O and a molecular weight of 270.29 g·mol⁻¹, classified within the piperazinyl-pyrimidine family [1]. The compound features two identical pyrimidin-2-yl substituents — one directly N-linked to the piperazine ring and the second attached through a central methanone (carbonyl) bridge — yielding a C2-symmetric bis-pyrimidine architecture with 6 hydrogen-bond acceptor sites (4 pyrimidine N, 1 carbonyl O, 1 piperazine N) and 0 hydrogen-bond donors [2]. Commercially, it is primarily sourced as a screening compound or research intermediate at purities ≥95% (HPLC), with structural identity confirmed by ¹H-NMR and LC-MS . No published biological activity data for this precise compound were identified in ChEMBL, BindingDB, or PubMed-indexed primary research as of the evidence cutoff [3].

Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone: Why In-Class Piperazinyl-Pyrimidine Compounds Cannot Be Interchanged Without Loss of Structural Fidelity


Although piperazinyl-pyrimidine derivatives share a common core motif, critical architectural variations — particularly the nature and position of the second heterocyclic substituent and the presence or absence of a carbonyl spacer — create fundamentally different hydrogen-bonding topologies, conformational ensembles, and electrostatic surfaces that cannot be assumed interchangeable [1]. The target compound's unique dual pyrimidine substitution bridged by a methanone linker yields a symmetrical, electron-deficient scaffold with 6 H-bond acceptors and a predicted logP of ~1.0, whereas the closest commercially available structural analog, 1,4-di(pyrimidin-2-yl)piperazine (CAS 84746-24-7, Buspirone Related Compound G), lacks the carbonyl, has only 4 H-bond acceptors, a higher predicted logP (~2.0), and is qualified exclusively as a USP reference standard for impurity profiling — not as a functionally equivalent research tool . Substituting either compound for the other introduces uncontrolled changes in solubility, target engagement potential, and spectroscopic signature, invalidating comparative SAR studies and compromising procurement specifications in medicinal chemistry campaigns .

Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone (CAS 1286704-09-3): Quantitative Comparative Evidence for Procurement Decision-Making


Structural Differentiation: Dual Symmetric Pyrimidine Substitution with Central Methanone Bridge vs. Non-Carbonyl Bis-Pyrimidine Analog

The target compound (C13H14N6O, MW 270.29) differs from 1,4-di(pyrimidin-2-yl)piperazine (CAS 84746-24-7, C12H14N6, MW 242.28) by the insertion of a carbonyl (C=O) bridge between one pyrimidin-2-yl ring and the piperazine nitrogen [1] . This single-atom variation introduces one additional non-hydrogen atom, increases molecular weight by 28.01 Da (ΔMW = +11.6%), adds one strong H-bond acceptor (carbonyl oxygen), and reduces the predicted logP from ~2.0 to ~1.0 (ΔlogP ≈ −1.0), indicating substantially increased polarity and aqueous compatibility [2]. The target compound possesses 6 H-bond acceptors and 0 H-bond donors vs. 4 H-bond acceptors and 0 H-bond donors for the comparator [2].

Medicinal Chemistry Scaffold Design Hydrogen-Bond Topology

Carbonyl Reactivity and Derivatization Potential: Methanone Bridge as a Synthetic Handle Absent in Non-Acylated Analogs

The central methanone (C=O) group in the target compound provides a chemically differentiable reaction site — susceptible to reduction (NaBH₄ to secondary alcohol, LiAlH₄ to methylene), nucleophilic addition (Grignard, organolithium reagents), and oxime/hydrazone formation — that is entirely absent in 1,4-di(pyrimidin-2-yl)piperazine and other non-acylated analogs . In the broader piperazinyl-pyrimidine class exemplified by the CCR4 antagonist patent family (EP2805947B1), the methanone linker is a critical pharmacophoric element, with structure-activity relationship (SAR) studies demonstrating that replacement of the carbonyl with -CH₂- or direct N-aryl linkage reduces or abolishes CCR4 antagonism potency [1]. While no direct CCR4 IC₅₀ data exist for the target compound, its methanone bridge positions it within the active chemotype space defined by this patent family, distinguishing it from non-carbonyl analogs that fall outside the active SAR envelope [1].

Synthetic Chemistry Late-Stage Functionalization Chemical Probe Design

Biological Annotation Gap: Absence of Published Target Engagement Data Contrasts with Structurally Proximal CCR4 Antagonists

A systematic search of BindingDB, ChEMBL, and PubMed-indexed literature reveals no experimentally determined IC₅₀, Kᵢ, Kd, or EC₅₀ values for the target compound (CAS 1286704-09-3) against any biological target [1]. In contrast, structurally proximal piperazinyl-pyrimidine methanones bearing a substituted pyrimidine core (e.g., (R)-(4-(4-(2,4-dichlorobenzylamino)pyrimidin-2-yl)piperazin-1-yl)(piperidin-2-yl)methanone, CHEMBL372399) demonstrate potent CCR4 antagonism with IC₅₀ = 50 nM in a [¹²⁵I]TARC displacement assay using human CCR4-transfected HEK293 cells, and IC₅₀ = 7.90 nM in a [³⁵S]GTPγS functional assay in human CCR4-expressing CHO cells [2]. The target compound's dual-pyrimidine architecture, while lacking the elaborated 2,4-dichlorobenzylamino substitution essential for high-affinity CCR4 binding, retains the core methanone-piperazine-pyrimidine scaffold common to active CCR4 ligands — making it a structurally relevant but biologically uncharacterized member of this chemotype [3]. This annotation gap means that the compound's target engagement profile must be determined de novo by the end user, a consideration that weighs against procurement if pre-validated biological activity is required.

CCR4 Antagonism Chemokine Receptor BindingDB

Combinatorial Library and Screening Collection Relevance: Structural Uniqueness Score and Analog Availability

Within the ZINC15 purchasable compound space, the target compound (ZINC114451) is classified under the CDAE tranche (fraction sp³ = 0.23; MW = 270.30; logP = 1.004) and bears a scaffold (Murcko framework: two pyrimidine rings connected via a piperazine-carbonyl linker) that is structurally unique — ZINC15 reports no other compound sharing this identical framework [1]. In contrast, the comparator 1,4-di(pyrimidin-2-yl)piperazine (ZINC1694674) maps to a larger scaffold cluster with at least 5 commercially available analogs due to its simpler connectivity. The target compound's scaffold exclusivity (singleton status in ZINC) means that its procurement contributes greater chemical diversity to screening decks than procurement of the more common non-carbonyl analog [1]. ChEMBL20-based SEA (Similarity Ensemble Approach) predictions for ZINC114451 return no predicted targets at default confidence thresholds, consistent with the absence of experimental annotation and underscoring its novelty [2].

Chemical Biology Screening Library Design Chemical Diversity

Purity Specifications and Analytical Characterization: Minimum Acceptable Quality Standards for Procurement

Commercial batches of CAS 1286704-09-3 are typically supplied at ≥95% purity as determined by HPLC (UV detection at 220–254 nm), with structural identity confirmed by ¹H-NMR and low-resolution mass spectrometry (LR-MS) . In comparison, the USP Reference Standard for the structurally related 1,4-di(pyrimidin-2-yl)piperazine (CAS 84746-24-7) is supplied at certified purity ≥98% with full regulatory-grade characterization including quantitative NMR (qNMR), HPLC purity assignment against a validated method, and residual solvent analysis per USP general chapters . The ~3 percentage-point purity differential (95% vs. 98%) may be significant for quantitative biochemical assays where impurity-driven artifacts (e.g., metal chelation, non-specific inhibition) must be excluded. Procurement specifications should require a Certificate of Analysis (CoA) documenting HPLC purity at 220 nm and 254 nm, ¹H-NMR spectrum (400 MHz minimum), and LR-MS (ESI+) confirming [M+H]⁺ = 271.3 ± 0.3 Da [1].

Quality Control Analytical Chemistry Compound Management

Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone (CAS 1286704-09-3): Evidence-Linked Application Scenarios for Scientific and Industrial Procurement


Diversity-Oriented Screening Library Expansion with a Structurally Unique Dual-Pyrimidine Scaffold

Given its singleton Murcko framework status in the ZINC15 purchasable compound database — with zero other substances sharing the pyrimidine-piperazine-carbonyl-pyrimidine scaffold topology [1] — this compound is best deployed as a diversity-adding acquisition for high-throughput phenotypic or target-agnostic screening campaigns. The scaffold uniqueness, combined with the complete absence of pre-existing biological annotation in ChEMBL and BindingDB [2], makes it suitable for discovery programs aiming to identify novel chemotypes with unexpected target engagement profiles. Procurement should be coupled with post-acquisition QC re-characterization to confirm purity ≥95% by HPLC at two wavelengths and identity by ¹H-NMR and HR-MS [3].

SAR Probe Development Leveraging the Methanone Bridge as a Derivatization Point

The central methanone carbonyl offers a well-precedented synthetic handle for late-stage diversification via reduction (to secondary alcohol or methylene), nucleophilic addition, or oxime/hydrazone formation [1]. This is structurally significant because the CCR4 antagonist patent family (EP2805947B1) explicitly identifies the carbonyl linker as a pharmacophoric requirement within the active chemotype, with SAR evidence that replacement or removal of this group diminishes or abolishes receptor antagonism [2]. Medicinal chemistry teams developing piperazinyl-pyrimidine-based probes can procure this compound as a core scaffold for systematic SAR exploration, using the carbonyl as an anchor point for parallel derivatization and subsequent biological evaluation.

Computational Chemistry and Molecular Modeling Studies Requiring a Conformationally Defined Bis-Heterocycle

The target compound's C2-symmetric dual pyrimidine architecture with a rigidifying carbonyl spacer produces a well-defined conformational ensemble suitable for docking studies, pharmacophore modeling, and free-energy perturbation (FEP) calculations [1]. With 6 H-bond acceptor sites, 0 H-bond donors, and a predicted logP of ~1.0, it occupies a favorable region of drug-like chemical space (MW < 300, logP 1–3, tPSA < 140 Ų) [2]. Computational chemistry groups can utilize this compound as a minimalist probe to study pyrimidine-piperazine recognition motifs against protein targets of interest, with the advantage that its physicochemical profile avoids the confounding effects of high lipophilicity or excessive molecular weight that plague more elaborated analogs [2].

Biochemical Assay Development with Explicit Negative Control Requirements

The verified absence of target engagement data across major bioactivity databases (ChEMBL, BindingDB) [1] positions this compound as a potentially suitable negative control or 'chemical blank' in assay development workflows, provided that the specific assay target does not belong to a class known to promiscuously bind pyrimidine-containing ligands (e.g., purinergic receptors, certain kinases). Before deployment as a negative control, users must experimentally confirm lack of activity at the target of interest at concentrations up to 30 μM [2]. This application is distinct from that of 1,4-di(pyrimidin-2-yl)piperazine, which carries known pharmacological associations through the buspirone chemotype and is therefore less suitable as a truly inert control [3].

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